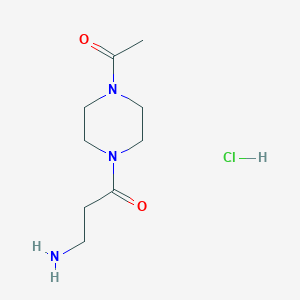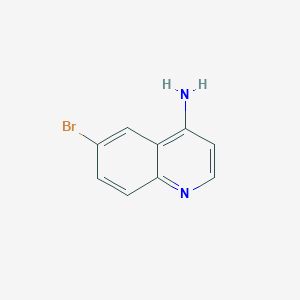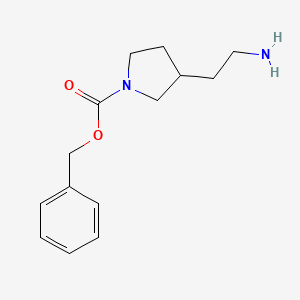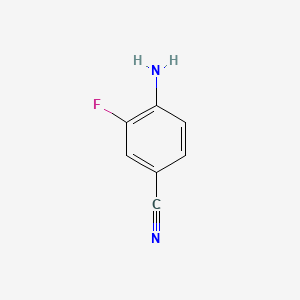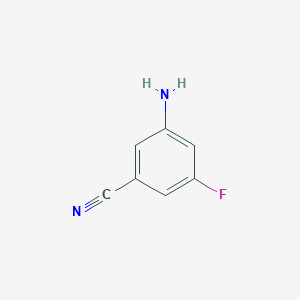
Boc-2-chloro-L-phénylalanine
Vue d'ensemble
Description
Boc-2-chloro-L-phenylalanine is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-2-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-2-chloro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-chloro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Boc-2-chloro-L-phénylalanine est utilisé dans la synthèse peptidique . Les peptides sont de courtes chaînes d'acides aminés qui jouent des rôles cruciaux dans les fonctions biologiques. Ils sont utilisés dans divers domaines tels que la thérapeutique, les cosmétiques et la nutrition.
Développement de médicaments
Ce composé a des applications diverses dans le développement de médicaments. Il peut être utilisé pour créer de nouveaux médicaments ou améliorer l'efficacité de ceux existants. Par exemple, il peut être utilisé pour modifier la structure d'un médicament afin d'améliorer sa stabilité, son absorption ou sa capacité de ciblage.
Proteomique
La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. This compound peut être utilisé en protéomique pour étudier les interactions protéiques, identifier les cibles potentielles de médicaments et comprendre les mécanismes des maladies.
Activité antimicrobienne
Des dérivés de la phénylalanine, tels que le this compound, ont montré une activité antimicrobienne . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.
Activité antioxydante
Certains dérivés de la phénylalanine ont démontré une activité antioxydante . Les antioxydants aident à protéger les cellules des dommages causés par les radicaux libres. Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de thérapies antioxydantes.
Activité chélatante
Les dérivés de la phénylalanine peuvent agir comme des ligands chélatants métalliques avec les ions Fe2+ . Les agents chélatants sont utilisés dans une variété d'applications, y compris le traitement de l'eau, la conservation des aliments et la médecine.
Études biologiques
This compound peut être utilisé dans des études biologiques pour comprendre la fonction des protéines et des enzymes . Par exemple, il peut être utilisé pour étudier la cinétique enzymatique ou les interactions protéine-protéine.
Études de solubilité
La solubilité du this compound dans différents solvants peut être étudiée . Cette information est importante dans divers domaines tels que les produits pharmaceutiques, où la solubilité peut affecter l'administration et l'absorption des médicaments.
Mécanisme D'action
Target of Action
Boc-2-chloro-L-phenylalanine, also known as Boc-Phe(2-Cl)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the phenylalanine amino acid residue into the peptide chain, with a chlorine atom at the ortho position of the phenyl ring .
Mode of Action
The compound interacts with its targets (the peptide chains) through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its phenylalanine residue to the chain . The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in peptide synthesis . The compound’s contribution to the peptide chain can influence the structure and function of the resulting peptide, potentially affecting various biological processes depending on the specific peptide being synthesized .
Pharmacokinetics
Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would likely depend on factors such as its chemical properties, the route of administration, and the physiological characteristics of the organism .
Result of Action
The result of Boc-2-chloro-L-phenylalanine’s action is the successful incorporation of a 2-chloro-phenylalanine residue into a peptide chain . This can influence the properties of the resulting peptide, including its structure, stability, and biological activity .
Action Environment
The action of Boc-2-chloro-L-phenylalanine can be influenced by various environmental factors. For example, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis process, such as the pH, temperature, and the presence of other reactants . Furthermore, the stability of the compound itself can be influenced by factors such as temperature and light .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Boc-2-chloro-L-phenylalanine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The interaction with these enzymes facilitates the incorporation of Boc-2-chloro-L-phenylalanine into peptides, thereby modifying their properties .
Cellular Effects
Boc-2-chloro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of Boc-2-chloro-L-phenylalanine into proteins can affect their structure and function, leading to changes in cellular activities .
Molecular Mechanism
The molecular mechanism of Boc-2-chloro-L-phenylalanine involves its interaction with biomolecules, such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to specific sites on enzymes, altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-2-chloro-L-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Boc-2-chloro-L-phenylalanine remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Boc-2-chloro-L-phenylalanine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Boc-2-chloro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Boc-2-chloro-L-phenylalanine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of Boc-2-chloro-L-phenylalanine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular activities .
Propriétés
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921522 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-02-8 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









